(+)-Phenazocine
Description
Structure
3D Structure
Properties
CAS No. |
64023-93-4 |
|---|---|
Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m1/s1 |
InChI Key |
ZQHYKVKNPWDQSL-XGRCMKMKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
Origin of Product |
United States |
Historical Context and Developmental Research of + Phenazocine
Early Development of Benzomorphan (B1203429) Opioid Analgesics
The development of benzomorphan-based compounds was a direct result of efforts to simplify the complex structure of morphine. nih.gov The goal was to retain the essential pharmacophore responsible for analgesia while eliminating structural components associated with undesirable side effects and high addiction potential. nih.gov This process of molecular simplification led to the creation of the benzomorphan nucleus, a rigid structure that serves as a versatile template for developing new analgesic agents. nih.gov
Phenazocine was invented in the 1950s as part of this research wave. wikipedia.org It belongs to a series of benzomorphan opioids that also includes well-known compounds such as pentazocine, cyclazocine, and dezocine (B144180). wikipedia.orgwikipedia.org These compounds were synthesized and evaluated for their potential to provide strong pain relief. researchgate.net The benzomorphan structure itself is a testament to the chemical ingenuity aimed at dissecting the structure-activity relationships of opioids. nih.gov
Research Initiatives in Search of Novel Analgesics
The primary impetus behind the development of phenazocine and other benzomorphans was the search for potent, non-addictive strong analgesics. wikipedia.org For millennia, opium and its primary active constituent, morphine, were the most effective pain relievers, but their therapeutic use was hampered by a high potential for addiction. nih.gov This critical public health concern drove pharmaceutical research toward creating safer alternatives. nih.govtheguardian.com
This era of research was also marked by a burgeoning understanding of the complex pharmacology of opioids. Scientists began to realize that the effects of these drugs were mediated by specific sites in the brain. wikipedia.org In the mid-1960s and early 1970s, pharmacological studies and the first receptor binding assays definitively identified the existence of opioid receptors. wikipedia.org Further research distinguished multiple types of opioid receptors, principally mu (μ), kappa (κ), and delta (δ). guidetopharmacology.org It was discovered that activation of the µ-receptor was strongly associated with potent analgesia but also with euphoria and respiratory depression, key factors in addiction and overdose. patsnap.com
In contrast, kappa-opioid receptor (KOR) agonists were found to produce analgesia but were also associated with dysphoria and psychotomimetic effects, which limited their therapeutic potential. taylorandfrancis.comumaryland.edu This evolving understanding of a multi-receptor system guided the design of new compounds. The benzomorphans, including phenazocine, were found to interact with these different receptors to varying degrees. wikipedia.org Phenazocine itself exhibits activity at both µ- and κ-opioid receptors, as well as sigma (σ) receptors. wikipedia.org
The investigation into the stereochemistry of these molecules became crucial. Like many pharmaceuticals, benzomorphans are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov Researchers discovered that these enantiomers could have vastly different pharmacological profiles. nih.gov For cis-N-substituted N-normetazocine derivatives, it was generally observed that the levorotatory (-) enantiomers preferentially bind to opioid receptors, while the dextrorotatory (+) enantiomers tend to bind with high affinity to the σ₁ receptor. nih.gov This stereoselectivity opened a new dimension in the development of targeted analgesics.
Interactive Data Tables
Chemical Properties of Phenazocine
| Property | Value |
| Chemical Formula | C₂₂H₂₇NO |
| Molar Mass | 321.464 g·mol⁻¹ |
| IUPAC Name | (2R,6R,11R)-6,11-Dimethyl-3-(2-phenylethyl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol |
Note: Data corresponds to the general phenazocine molecule. wikipedia.org
Pharmacological Data for (+)-Phenazocine
| Receptor Target | Binding Affinity (Ki) | Profile |
| Sigma-1 (σ₁) | 3.8 ± 0.4 nM | Antagonist |
This table specifically details the high-affinity interaction of the (+)-enantiomer with the σ₁ receptor as determined by in vitro binding assays. nih.gov
Synthetic Methodologies and Stereochemical Approaches to + Phenazocine and Its Analogues
Total Synthesis of (±)-Phenazocine
The synthesis of the racemic mixture, (±)-phenazocine, provides the foundational chemical framework. Various methods have been developed to construct the core benzomorphan (B1203429) skeleton.
Lewis Acid-Promoted Lithiation and Electrophilic Substitution Reactions
A key innovation in the synthesis of (±)-phenazocine involves the strategic use of Lewis acid-promoted lithiation. tandfonline.comresearchgate.net This methodology facilitates the regioselective deprotonation of N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine derivatives. tandfonline.comresearchgate.net Complexation of the tertiary amine with a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), directs the lithiation to the α-position of the nitrogen atom. tandfonline.comresearchgate.netacs.org The resulting α-azacarbanion can then undergo an electrophilic substitution reaction. tandfonline.com For the synthesis of (±)-phenazocine, the lithiated intermediate is reacted with p-methoxybenzyl chloride to introduce the required benzyl (B1604629) group, affording the precursor for the final cyclization step in a 66% yield. tandfonline.com
Application of Grewe Cyclization in Benzomorphan Synthesis
The Grewe cyclization is a pivotal and widely utilized acid-catalyzed reaction for the construction of the benzomorphan skeleton. uni-tuebingen.dereddit.com This intramolecular electrophilic substitution involves the cyclization of an appropriately substituted tetrahydropyridine (B1245486) derivative onto an aromatic ring. uni-tuebingen.de In the synthesis of (±)-phenazocine, the precursor obtained from the Lewis acid-promoted alkylation is treated with a strong acid, such as 48% hydrobromic acid. tandfonline.comresearchgate.net This acid treatment facilitates the cyclization to form the bridged ring system characteristic of benzomorphans, yielding (±)-phenazocine in a 64% yield. tandfonline.com The Grewe-type cyclization is a general method and typically results in the formation of the α-isomer, where the alkyl groups are cis to the newly formed ring. uni-tuebingen.de
Stereoselective Synthesis of (+)-Phenazocine
Achieving the synthesis of the specific enantiomer, this compound, requires the implementation of stereoselective strategies to control the formation of the chiral centers within the molecule.
Challenges and Progress in Enantioselective Methodologies
The development of enantioselective syntheses for benzomorphans like this compound has been an area of active research. acs.org A significant challenge lies in controlling the absolute stereochemistry during the formation of the key ring structures. Early approaches often relied on the resolution of racemic mixtures. However, more recent progress has focused on developing asymmetric synthetic routes that directly produce the desired enantiomer. acs.orgnih.govacs.org These methods aim to establish the correct stereoconfiguration early in the synthetic sequence and maintain it throughout the subsequent transformations. Several enantioselective syntheses of benzomorphan derivatives have been accomplished without resorting to optical resolution. acs.org
Utilization of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comnih.gov These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, the asymmetric synthesis of (+)-metazocine, a related benzomorphan, was achieved using a formamidine (B1211174) derived from the chiral amino alcohol L-valinol as an internal auxiliary. tandfonline.comresearchgate.net Another approach involves the use of enantiopure 2,3-dihydro-4-pyridones as chiral building blocks, which has proven to be a versatile route to various benzomorphan derivatives. acs.org The use of external chiral ligands, such as (–)-sparteine, in conjunction with lithiation reactions has also been explored to induce enantioselectivity. tandfonline.comresearchgate.net These methods highlight the importance of chiral auxiliaries and ligands in overcoming the challenges of stereoselective synthesis in the benzomorphan series. acs.orgacs.org
Design and Synthesis of Phenazocine Derivatives and Analogues
N-Substituted N-Normetazocine Scaffolds
The substituent at the nitrogen atom of the normetazocine core plays a pivotal role in determining the pharmacological properties of phenazocine analogues. nih.gov The nature of this N-substituent can significantly influence the compound's affinity, selectivity, and activity at various receptors. nih.govmdpi.com
Research has shown that introducing different functional groups at the basic nitrogen of the cis-(−)-N-normetazocine nucleus can modulate the resulting ligand's interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. mdpi.com For instance, the synthesis of LP1, a multitarget opioid ligand, involved linking an N-phenylpropanamido substituent to the (−)-cis-N-Normetazocine scaffold. nih.gov Subsequent studies have explored variations of this N-substituent to create new compounds with altered receptor affinities. nih.govnih.gov
In one study, new compounds were synthesized that differed from LP1 in the nature of their N-substituent. nih.gov Derivatives with an electron-withdrawing or electron-donating group in the para position of the phenyl ring showed improved affinity for the κ-opioid receptor (KOR) but worse affinity for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR) compared to LP1. nih.gov Similarly, analogues featuring indoline, tetrahydroquinoline, and diphenylamine (B1679370) functionalities in the N-substituent also displayed this trend. nih.gov These findings underscore the critical role of the N-substituent in tailoring the receptor binding profile of these compounds. nih.gov The introduction of bulky aromatic groups, such as naphthyl, quinoline, and isoquinoline (B145761) rings, at the N-propanamido spacer was generally not well-tolerated for interaction with the opioid receptor binding pocket, particularly at the DOR. mdpi.com
The length and flexibility of the spacer linking an aromatic ring to the normetazocine nitrogen also have a profound impact. Shortening the chain between the phenyl ring and the (−)-cis-N-normetazocine nucleus, as seen in acetamido analogues, led to a significant decrease in affinity for opioid receptors. mdpi.com Conversely, a shorter and more flexible ethyl spacer with H-bonding groups at carbon 2 in the N-substituent of the (−)-cis-N-normetazocine nucleus allowed for optimal interaction with the opioid binding pocket, especially at MOR and DOR. mdpi.com
Furthermore, the stereochemistry of the normetazocine scaffold itself is crucial. Dextrorotatory enantiomers, such as (+)-cis-normetazocine, have shown a notable affinity for the σ1 receptor. rsc.orgnih.gov This has led to the design and synthesis of novel N-substituted (+)-cis-normetazocine derivatives as selective σ1 receptor antagonists. rsc.org For example, compound 7 from a synthesized series, which possesses an ester functional group at the N-substituent, exhibited high affinity for the σ1 receptor with negligible affinity for σ2 and opioid receptors. rsc.org
A short, three-step synthesis for (±)-phenazocine has been described starting from 3,4-lutidine. researchgate.nettandfonline.com This method involves a Lewis acid-promoted lithiation/electrophilic substitution reaction of an N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine. researchgate.netresearchgate.net
| Parent Compound | N-Substituent Modification | Observed Effect on Receptor Profile |
| LP1 (N-phenylpropanamido) | p-fluorophenyl | Shared functional profile of LP1, but less active. nih.gov |
| LP1 (N-phenylpropanamido) | p-methylphenyl | MOR partial agonist, DOR/KOR antagonist. nih.gov |
| LP1 (N-phenylpropanamido) | p-cyanophenyl | MOR partial agonist, DOR/KOR antagonist. nih.gov |
| LP1 (N-phenylpropanamido) | Indoline, Tetrahydroquinoline, Diphenylamine | Decreased MOR and DOR affinity, significantly increased KOR affinity. nih.govnih.gov |
| (−)-cis-N-Normetazocine | N-acetamido with aromatic/alkyl residues | Detrimental to opioid receptor affinity. mdpi.com |
| (+)-cis-Normetazocine | N-benzyl | Showed the best σ1R affinity in a series of analogues. rsc.org |
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another critical site for structural modification in the quest to develop novel phenazocine analogues. mdpi.com While traditionally considered important for potent analgesic activity, research has shown that modifications at this position can lead to compounds with interesting and sometimes enhanced pharmacological properties. akjournals.com
One notable modification is the replacement of the phenolic hydroxyl group with a carboxamido group (CONH₂). researchgate.net In a series of 2,6-methano-3-benzazocines and morphinans, this substitution resulted in similar or, in some cases, enhanced affinity for µ, δ, and κ opioid receptors. researchgate.net Interestingly, some of these benzomorphan derivatives with the carboxamide function acted as partial agonists. mdpi.com
Etherification of the phenolic hydroxyl group, for instance, by methylation to form a methoxy (B1213986) group, generally leads to a decrease in analgesic potency. akjournals.com However, these ether derivatives often exhibit improved oral bioavailability. akjournals.com The synthesis of C8-hydroxy compounds from resolved N-phenethyl C-8 ketones has been achieved using lithium aluminum hydride, followed by O-demethylation with boron tribromide to yield the desired phenols. mdpi.com
Studies have also demonstrated that the phenolic hydroxyl group is not absolutely essential for effective antinociceptive action. akjournals.com For example, O-methylation of the C-14 hydroxyl group in oxymorphone results in a highly potent compound, and a similar modification of 3-desoxy-oxymorphone yields an analogue that is equipotent with oxymorphone despite lacking a free phenolic hydroxyl group. akjournals.com
| Modification | Parent Scaffold | Resulting Compound/Analogue Type | Key Finding |
| OH → CONH₂ | 2,6-methano-3-benzazocines | Carboxamide derivative | Similar or enhanced opioid receptor affinity; some partial agonists. researchgate.netmdpi.com |
| OH → OCH₃ | Morphine | Codeine | Less potent analgesic, but improved oral bioavailability. akjournals.com |
| OH → H | Oxymorphone | 3-desoxy-oxymorphone | O-methylation of C-14 hydroxyl yields a potent analogue without a phenolic OH. akjournals.com |
| Introduction of OH at C8 | Dihydrocodeinone, Oxycodone | C-8 hydroxy analogues | Considerable reduction in analgesic activity. akjournals.com |
Exploration of Structural Variations for Altered Receptor Profiles
Beyond targeted modifications at the nitrogen and phenolic hydroxyl group, broader structural variations of the benzomorphan skeleton are explored to achieve novel receptor profiles. The 6,7-benzomorphan structure itself is a simplified version of the more complex morphinan (B1239233) ring system, lacking the C-ring of morphine. mdpi.com
The stereochemistry of the benzomorphan core is a critical determinant of its pharmacological activity. For instance, the (+)-enantiomer of N-allylnormetazocine (SKF 10,047) is a prototypical sigma-1 receptor agonist with no significant interaction at opioid receptors, whereas its (−)-enantiomer is a µ-opioid receptor antagonist. mdpi.com Similarly, the dextrorotatory enantiomers of cis-N-substituted N-normetazocines generally exhibit high affinity for the σ1 receptor, while the levorotatory enantiomers tend to bind to opioid receptors. nih.gov
Despite this general trend, both (+)- and (−)-phenazocine have been shown to possess a mixed opioid/σ1 receptor profile. nih.govresearchgate.net In vitro studies suggest that both enantiomers act as σ1 receptor antagonists. nih.gov This dual activity may contribute to their analgesic effects. nih.gov
The synthesis of the benzomorphan ring system has been approached through various routes. An early approach by Barltrop involved a multi-step synthesis that suffered from low yields. scite.ai A more efficient, though longer, synthesis starting from hydratropanitrile was subsequently developed. scite.ai The tetralone synthesis has also proven to be a useful route for preparing 6-substituted benzomorphans. scite.ai
Molecular Pharmacology and Receptor Binding Profiles of + Phenazocine
Opioid Receptor Subtype Interactions
Phenazocine and its enantiomers exhibit a broad spectrum of interactions with the primary opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). ncats.io This interaction profile underpins its analgesic effects and other pharmacological activities. The presence of an N-phenethyl substitution in its structure is known to significantly enhance μ-opioid activity compared to other benzomorphan (B1203429) derivatives. wikipedia.orgpnas.org
Mu-Opioid Receptor (MOR) Agonist Activity
Phenazocine is a potent agonist at the μ-opioid receptor (MOR). ontosight.aincats.io This high-affinity binding and agonist activity at the MOR is the principal mechanism for its strong analgesic effects. patsnap.com The (-)-enantiomer of phenazocine is noted to be a particularly potent MOR agonist. ncats.io Research has shown that racemic phenazocine demonstrates moderate to high activity at the MOR. patsnap.comchemrxiv.org The N-phenethyl group present in phenazocine's structure is a key contributor to its enhanced MOR agonist activity. wikipedia.org
Delta-Opioid Receptor (DOR) Modulation
Phenazocine also interacts with the delta-opioid receptor (DOR). ncats.io Studies have indicated that it binds to DOR and exhibits moderate activity at this receptor subtype. ncats.iochemrxiv.org One study determined the binding affinity (Ki) of phenazocine for the DOR to be 5 nM. chemrxiv.org
Comparative Receptor Affinity with Reference Opioids
The analgesic potency of phenazocine's enantiomers has been compared to the standard opioid, morphine. The (R)-enantiomer, or (-)-phenazocine, is reported to be approximately twenty times more potent than morphine as an analgesic. ncats.iowikipedia.org The (S)-enantiomer, or (+)-phenazocine, is about four times more potent than morphine. wikipedia.org
Table 1: Opioid Receptor Binding Affinity of Phenazocine
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Kappa-Opioid Receptor (KOR) | 0.2 nM chemrxiv.org |
| Mu-Opioid Receptor (MOR) | 2 nM chemrxiv.org |
Table 2: Comparative Analgesic Potency
| Compound | Potency vs. Morphine |
|---|---|
| (R)-Phenazocine | 20x more potent wikipedia.org |
Sigma Receptor Modulation
Beyond the opioid system, phenazocine enantiomers possess a mixed receptor profile that includes significant interaction with sigma receptors. researchgate.netnih.gov The sigma-1 receptor (σ1R), in particular, is a key target. researchgate.netnih.gov This dual activity at both opioid and sigma receptors is a distinguishing feature of phenazocine's pharmacology. researchgate.net
Sigma-1 Receptor (σ1R) Affinity and Antagonistic Characteristics of this compound Enantiomers
The enantiomers of phenazocine display high affinity for the sigma-1 receptor (σ1R). researchgate.netnih.gov While dextrorotatory enantiomers of many cis-N-substituted N-normetazocine compounds are known to bind with high affinity to σ1R, both phenazocine enantiomers show a mixed opioid/σ1 receptor profile. researchgate.netnih.gov
Specifically, this compound binds to the σ1R with high affinity. researchgate.netnih.gov Research has determined its binding affinity (Ki) to be 3.8 ± 0.4 nM. researchgate.netnih.gov In contrast, the (-)-phenazocine enantiomer shows a lower affinity for the σ1R, with a Ki of 85 ± 2.0 nM. researchgate.netnih.gov
Table 3: Sigma-1 Receptor (σ1R) Binding Affinity of Phenazocine Enantiomers
| Enantiomer | σ1R Binding Affinity (Ki) |
|---|---|
| This compound | 3.8 ± 0.4 nM researchgate.netnih.gov |
Sigma-2 Receptor (σ2R) Binding Profile
The sigma-2 receptor (σ2R), recently identified as Transmembrane Protein 97 (TMEM97), represents a distinct pharmacological target from the more extensively characterized sigma-1 receptor (σ1R). nih.govfrontiersin.org The σ2R is defined by its high affinity for ligands such as 1,3-di-o-tolylguanidine (B1662265) (DTG) and haloperidol, but importantly, it typically displays low affinity for (+)-benzomorphan derivatives. pnas.orgacs.org
This compound belongs to the (+)-cis-benzomorphan class of compounds. In line with the general pharmacological profile of this chemical family, this compound and its analogues exhibit significantly lower affinity for the σ2R compared to the σ1R. acs.org While specific binding affinity data for this compound at the σ2R is not extensively documented, studies on closely related N-substituted (+)-cis-N-normetazocine derivatives show affinities (Ki) for σ2 sites in the range of 114 to 378 nM. acs.org This contrasts sharply with their high, nanomolar affinity for the σ1R. This characteristic low affinity for the σ2R is a key feature that distinguishes the receptor from the σ1R, which binds (+)-benzomorphans with high affinity. taylorandfrancis.comoncotarget.com
This selectivity is fundamental to the pharmacological characterization of this compound, indicating that its primary actions are not mediated through the σ2R. Binding assays for σ2R often utilize a high concentration of a σ1R-selective ligand, such as (+)-pentazocine, to "mask" the σ1R sites and isolate binding to the σ2R, further underscoring the differential binding properties of these compounds. nih.govupenn.edunih.govnih.gov
Dual Opioid Agonist/Sigma-1 Receptor Antagonist Profile
A defining characteristic of this compound is its unique, dual pharmacological profile, functioning as both an opioid receptor agonist and a sigma-1 receptor (σ1R) antagonist. acs.org This bifunctional nature allows it to engage with two distinct receptor systems involved in nociceptive signaling.
Research has consistently shown that this compound binds with high affinity to both mu-opioid receptors (MOR) and σ1R. Critically, its interaction with these receptors produces opposing functional outcomes. At the opioid receptor, it acts as an agonist, mimicking the effects of endogenous opioids. Conversely, at the σ1R, it acts as an antagonist, blocking the receptor's function.
| Receptor | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Sigma-1 (σ1R) | 3.8 ± 0.4 nM | Antagonist |
| Mu-Opioid (MOR) | High Affinity | Agonist |
| Sigma-2 (σ2R) | Low Affinity | Not a primary target |
Neurotransmitter System Modulation
Inhibition of Nociceptive Neurotransmitter Release (e.g., Substance P, GABA, Glutamate)
The pharmacological actions of this compound at its target receptors translate into significant modulation of neurotransmitter systems that are critical to pain signaling. This modulation occurs primarily through the inhibition of the release of key nociceptive neurotransmitters.
Glutamate (B1630785) and Substance P: The opioid agonist component of this compound is a primary driver of its ability to inhibit neurotransmitter release. Activation of presynaptic mu-opioid receptors on primary afferent nerve terminals in the dorsal horn of the spinal cord leads to the inhibition of voltage-gated calcium channels. frontiersin.org This reduction in calcium influx impedes the release of excitatory neurotransmitters, most notably glutamate and Substance P, from the presynaptic terminal. nih.gov By preventing the release of these key mediators, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system. Furthermore, the sigma-1 receptor antagonist activity of this compound also contributes to this effect, as σ1R antagonists have been shown to attenuate the evoked release of glutamate in the spinal cord. pnas.org
Mechanisms of Neuronal Hyperpolarization
In addition to its presynaptic effects, the opioid agonist activity of this compound also exerts a powerful inhibitory influence on postsynaptic neurons through hyperpolarization. This process makes the neuron less responsive to excitatory signals, further reducing the propagation of nociceptive information.
The principal mechanism underlying this effect is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. frontiersin.orgfrontiersin.org When this compound binds to and activates postsynaptic mu-opioid receptors, the associated Gi/o protein is activated. The βγ-subunit of this G-protein directly binds to and opens GIRK channels. This opening leads to an efflux of potassium ions (K+) from the neuron, causing the cell's membrane potential to become more negative, or hyperpolarized. frontiersin.orgnih.gov
This state of hyperpolarization increases the threshold required for the neuron to fire an action potential. Consequently, even if excitatory neurotransmitters like glutamate are present in the synapse, the postsynaptic neuron is less likely to depolarize and transmit the pain signal. This postsynaptic inhibition, combined with the presynaptic inhibition of neurotransmitter release, provides a powerful, dual mechanism for attenuating pain signals.
Preclinical Pharmacological Evaluation Methodologies for + Phenazocine Analgesia
In Vivo Antinociceptive Assay Design
In vivo assays are fundamental to determining the analgesic efficacy of (+)-phenazocine by observing its effects on the behavioral responses of animals to noxious stimuli. capes.gov.br These tests are designed to model different aspects of pain, including acute thermal, mechanical, and inflammatory pain.
Assessment in Thermal Nociception Models (e.g., Hot Plate Test)
The hot plate test is a widely used method for evaluating centrally acting analgesics. wikipedia.orgtaylorandfrancis.com This test measures the latency of an animal's response to a thermal stimulus, providing an indication of the drug's ability to modulate pain perception. wikipedia.orgresearchgate.net
Procedure: In a typical hot plate test, an animal, such as a mouse or rat, is placed on a metal surface maintained at a constant, noxious temperature (e.g., 50-55°C). researchgate.netmdpi.com The time it takes for the animal to exhibit a pain response, such as licking its paws or jumping, is recorded as the response latency. wikipedia.orgresearchgate.net An increase in this latency period following the administration of a test compound like this compound suggests an analgesic effect. slideshare.net To prevent tissue damage, a cut-off time is established, at which point the animal is removed from the plate if no response has been observed. taylorandfrancis.com
Research Findings: Studies have shown that the analgesic effect of this compound in the hot plate test is comparable to that of morphine. researchgate.net This suggests that this compound possesses significant centrally mediated antinociceptive properties. The responses in the hot plate test are considered to be polysynaptic reflexes that are integrated at the supraspinal level, indicating that the drug acts on higher brain centers to produce analgesia. researchgate.net
Evaluation in Mechanical Nociception Models (e.g., Paw Pressure Test)
The paw pressure test, also known as the Randall-Selitto test, is employed to assess a compound's ability to reduce mechanical hyperalgesia, a state of heightened sensitivity to mechanical stimuli. nih.govnih.gov
Procedure: In this assay, a steadily increasing pressure is applied to the animal's paw using a specialized instrument. nih.gov The pressure at which the animal withdraws its paw is recorded as the paw pressure threshold. An elevation in this threshold after the administration of this compound indicates a reduction in mechanical pain sensitivity.
Research Findings: Research has demonstrated that phenazocine enantiomers, including this compound, exhibit strong analgesic effects in the paw pressure test. researchgate.net These effects are attributed to a mixed mu-opioid receptor (MOR) agonist and sigma-1 receptor (σ1R) antagonist profile. researchgate.netresearchgate.net The mechanical antinociception induced by phenazocine enantiomers has been shown to be mediated by their action on both σ1Rs and MORs. researchgate.netresearchgate.net
Investigation in Inflammatory Pain Models (e.g., Formalin Test)
The formalin test is a valuable model of tonic, persistent pain that has both an acute and an inflammatory component. tandfonline.comnih.gov It allows for the differentiation of a compound's effects on both phases of the pain response. tandfonline.com
Procedure: A dilute solution of formalin is injected into the plantar surface of an animal's hind paw. mdpi.comfrontiersin.org This injection elicits a biphasic pain response. The first phase, occurring immediately after the injection, is due to the direct chemical stimulation of nociceptors. tandfonline.commdpi.com The second, later phase is characterized by an inflammatory response. tandfonline.commdpi.com The time the animal spends licking or flinching the injected paw is quantified as a measure of the pain response.
Research Findings: The formalin test has been instrumental in elucidating the dual pharmacological action of compounds like this compound. Studies on related compounds have shown that σ1R antagonists can reduce the nociceptive behavior in the second phase of the formalin test. mdpi.comacs.org The model has been used to confirm that the antinociceptive effects of certain compounds involve both opioid and sigma receptor systems. mdpi.comcnr.it For instance, the administration of a selective σ1R agonist can unmask the antagonistic component of phenazocine enantiomers at this receptor. researchgate.netnih.gov
In Vitro Receptor Binding Techniques
In vitro binding assays are essential for determining the affinity and selectivity of this compound for its molecular targets, primarily opioid and sigma receptors. These assays provide a quantitative measure of how strongly the compound binds to these receptors.
Competitive Radioligand Binding Assays for Opioid Receptors
Competitive radioligand binding assays are used to determine the affinity of a test compound, such as this compound, for specific opioid receptor subtypes (mu, delta, and kappa).
Procedure: These assays involve incubating cell membranes expressing the opioid receptor of interest with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.
Research Findings: Studies have shown that phenazocine enantiomers bind to the mu-opioid receptor (MOR) with high affinity. researchgate.net For instance, competitive binding assays using radioligands like [3H]DAMGO for the MOR have been employed to characterize the affinity of N-substituted N-normetazocine analogs. nih.gov These assays have confirmed the high affinity of phenazocine and its derivatives for opioid receptors, which is a key component of their analgesic activity. researchgate.netpnas.org
| Receptor Subtype | Radioligand | Finding |
| Mu-Opioid Receptor (MOR) | [3H]DAMGO | Phenazocine enantiomers exhibit high binding affinity. researchgate.net |
| Delta-Opioid Receptor (DOR) | [3H]-(2-D-Ala)-[Tyrosyl-3,5-] DELTORPHIN II | Used to determine binding affinity for DOR. cnr.it |
| Kappa-Opioid Receptor (KOR) | [3H]-U69,593 | Used to determine binding affinity for KOR. cnr.it |
Predictive Binding Assays for Sigma Receptor Ligands
Predictive binding assays are utilized to assess the affinity and functional profile (agonist versus antagonist) of compounds at sigma receptors.
Procedure: Similar to opioid receptor assays, competitive radioligand binding assays are performed using radiolabeled sigma receptor ligands, such as 3H-pentazocine for the σ1 receptor and [3H]DTG for the σ2 receptor. mdpi.comunict.itacs.org To determine the functional nature of the binding, these assays can be conducted in the presence of allosteric modulators like phenytoin (B1677684) (DPH). researchgate.netnih.gov An increase in affinity in the presence of DPH would suggest an agonist profile, while no change or a decrease suggests an antagonist profile. researchgate.netnih.govacs.org
Research Findings: In vitro studies have demonstrated that this compound binds to the σ1 receptor with high affinity. researchgate.netnih.gov A predictive binding assay conducted in the presence and absence of phenytoin (DPH) showed that DPH did not increase the σ1 receptor affinity of this compound, suggesting a σ1 antagonist profile. researchgate.netnih.govacs.org This finding is significant as the σ1 antagonistic component is believed to contribute to the analgesic activity of this compound. researchgate.netnih.gov
| Receptor Subtype | Radioligand | Key Finding for this compound |
| Sigma-1 Receptor (σ1R) | 3H-pentazocine | High binding affinity (Ki = 3.8 ± 0.4 nM). researchgate.netnih.gov |
| Sigma-1 Receptor (σ1R) | Predictive assay with Phenytoin (DPH) | No increase in affinity, suggesting an antagonist profile. researchgate.netnih.govacs.org |
Cellular and Subcellular Functional Studies
The preclinical evaluation of this compound analgesia extends to the cellular and subcellular levels to elucidate the molecular mechanisms underlying its pharmacological effects. These investigations focus on how this compound interacts with and modulates intracellular signaling pathways and receptor-G protein coupling, providing a deeper understanding of its function as an opioid receptor agonist.
Measurement of Intracellular Signaling Cascades (e.g., cAMP Accumulation)
A key intracellular signaling cascade modulated by opioid receptor activation is the adenylyl cyclase pathway, which leads to changes in the concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Opioid receptors, being G protein-coupled receptors (GPCRs), typically couple to inhibitory G proteins (Gαi/o). oup.com Activation of these receptors by an agonist inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. mdpi.com
The forskolin-induced cAMP accumulation assay is a standard method used to assess the functional activity of compounds at GPCRs. mdpi.com Forskolin directly stimulates adenylyl cyclase, leading to a robust increase in cAMP production. The ability of an agonist to inhibit this forskolin-stimulated cAMP accumulation serves as a measure of its potency and efficacy. mdpi.comscispace.com
In the context of phenazocine and its derivatives, studies have utilized cAMP accumulation assays to characterize their activity at opioid receptors. For instance, various N-substituted derivatives of cis-(−)-N-normetazocine, a class of compounds related to phenazocine, have been evaluated for their ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing mu-opioid receptors (MOR) and kappa-opioid receptors (KOR). nih.gov These assays provide crucial data on the functional consequences of receptor binding, revealing whether a compound acts as an agonist, partial agonist, or antagonist at a specific receptor subtype. The potency of an agonist is often expressed as the EC50 value (the concentration that produces 50% of the maximum effect), while the efficacy is indicated by the Emax (the maximum inhibitory effect achieved). nih.gov
Research on various benzomorphan (B1203429) derivatives, the structural class to which phenazocine belongs, has demonstrated the utility of cAMP assays in determining their potency and efficacy as MOR agonists. mdpi.com For example, specific substitutions on the N-phenethyl moiety of normetazocine have yielded compounds with subnanomolar potency in inhibiting cAMP accumulation. mdpi.com These studies underscore the importance of cAMP assays in the preclinical pharmacological evaluation of opioid compounds like this compound, providing a quantitative measure of their ability to engage and activate intracellular signaling pathways.
Table 1: Functional Activity of Selected Opioid Compounds in cAMP Accumulation Assays
| Compound | Receptor | Assay Type | Potency (EC50/IC50) | Efficacy (%Emax/Imax) | Cell Line | Reference |
| LP1 Derivative (5c) | MOR | Inhibition of forskolin-stimulated cAMP accumulation | 11.5 nM (IC50) | 72% (Imax) | HEK293 | nih.gov |
| N-phenethylnormetazocine Derivative ((-)-3) | MOR | Inhibition of forskolin-induced cAMP accumulation | 0.3 nM (EC50) | Not Reported | CHO-K1 | mdpi.com |
| N-phenethylnormetazocine Derivative ((-)-8) | MOR | Inhibition of forskolin-induced cAMP accumulation | 0.2 nM (EC50) | Not Reported | CHO-K1 | mdpi.com |
| N-phenethylnormetazocine Derivative ((-)-20) | MOR | Inhibition of forskolin-induced cAMP accumulation | 0.13 nM (EC50) | Not Reported | CHO-K1 | mdpi.com |
| Indole-ethylamine normetazocine | MOR | Inhibition of forskolin-induced cAMP accumulation | 12 nM (EC50) | 102% | CHO-K1 | mdpi.com |
| 3-((1S,5R,9R)-2-phenethyl-9-propyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (12) | MOR | Inhibition of forskolin-induced cAMP accumulation | Moderate | ~65% | CHO-K1 | nih.gov |
| 3-((1S,5R,9R)-9-((E)-3-hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (13) | MOR | Inhibition of forskolin-induced cAMP accumulation | Moderate | ~65% | CHO-K1 | nih.gov |
This table is for illustrative purposes and includes data for phenazocine-related compounds to demonstrate the application of the methodology.
Studies on Receptor-G Protein Coupling
The initial step in opioid receptor-mediated signaling is the coupling of the receptor to its cognate G protein. oup.com Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are GPCRs that primarily couple to the Gi/Go family of G proteins. oup.comwikipedia.org The interaction between an agonist-bound receptor and a G protein initiates a cascade of intracellular events. mdpi.com
The binding of an agonist, such as this compound, to an opioid receptor induces a conformational change in the receptor, which in turn facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. mdpi.com This leads to the dissociation of the G protein into its α-GTP and βγ subunits, both of which can modulate the activity of various downstream effector proteins. mdpi.com
A widely used technique to directly measure the functional coupling between a GPCR and a G protein is the guanosine 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assay. nih.gov [³⁵S]GTPγS is a non-hydrolyzable analog of GTP that binds to the Gα subunit upon receptor activation. The amount of [³⁵S]GTPγS binding is therefore a direct measure of G protein activation and serves as an indicator of the efficacy of an agonist at a given receptor.
Studies have shown that sigma-1 (σ₁) receptors can modulate the G protein coupling of opioid receptors. nih.gov Co-immunoprecipitation studies have demonstrated a physical association between σ₁ receptors and mu-opioid receptors in transfected HEK cells, suggesting a direct interaction. nih.gov Functionally, σ₁ receptor antagonists have been found to enhance the potency of opioid-induced stimulation of [³⁵S]GTPγS binding without altering the maximal efficacy of the opioid. nih.gov This suggests that the σ₁ receptor can allosterically modulate the G protein coupling of the opioid receptor. Given that this compound exhibits activity at both opioid and σ₁ receptors, understanding its influence on receptor-G protein coupling is crucial for a complete preclinical pharmacological profile. researchgate.net
Comparative Pharmacology Within the Benzomorphan Class
Pharmacological Distinctions between (+)-Phenazocine and Other Benzomorphans (e.g., Pentazocine, Dezocine (B144180), Cyclazocine)
The primary pharmacological distinctions among benzomorphans arise from their varied activities as agonists, partial agonists, or antagonists at mu (μ) and kappa (κ) opioid receptors.
Pentazocine , in contrast, functions as a κ-opioid receptor agonist and a weak μ-opioid receptor antagonist or partial agonist. nih.govpainphysicianjournal.comnih.gov This mixed agonist-antagonist profile means that while it provides analgesia through κ-receptor activation, it can precipitate withdrawal symptoms in individuals dependent on full μ-agonists. painphysicianjournal.com Its activity at the κ-receptor is also associated with a higher incidence of dysphoric and psychotomimetic effects compared to μ-agonists. painphysicianjournal.comtaylorandfrancis.com
Dezocine exhibits a unique profile as a partial agonist for both μ- and κ-opioid receptors. mdpi.com This partial agonism results in a "ceiling effect" for certain opioid-associated side effects. mdpi.com Recent studies have further classified dezocine as a μ-receptor partial agonist and a κ-receptor antagonist, which may contribute to a lower risk of dependence. researchgate.net Additionally, dezocine inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), a mechanism not prominently associated with other benzomorphans. mdpi.comresearchgate.net
Cyclazocine acts as a κ-opioid receptor agonist and a μ-opioid receptor partial agonist. nih.govwikipedia.org Like pentazocine, its κ-agonism can lead to undesirable dysphoric and hallucinatory effects, which has limited its therapeutic application. wikipedia.org
A summary of the primary receptor activities of these benzomorphans is presented below.
| Compound | Primary Mu (μ) Receptor Activity | Primary Kappa (κ) Receptor Activity |
| This compound | Strong Agonist | Weak Agonist/Antagonist |
| Pentazocine | Partial Agonist / Antagonist | Agonist |
| Dezocine | Partial Agonist | Antagonist / Partial Agonist |
| Cyclazocine | Partial Agonist | Agonist |
Analysis of Mu/Kappa Opioid Receptor Binding Ratios and their Implications
This compound is understood to have a more favorable μ/κ binding ratio compared to other benzomorphans like pentazocine. wikipedia.orgwikidoc.org This suggests a higher affinity and/or efficacy at the μ-receptor relative to the κ-receptor. This profile is consistent with its classification as a potent analgesic with a reduced incidence of the side effects commonly associated with kappa agonism. wikipedia.orgwikidoc.org
In contrast, compounds like Pentazocine and Cyclazocine have lower μ/κ ratios, reflecting their significant activity as κ-receptor agonists. nih.govpainphysicianjournal.comwikipedia.org This κ-agonism is responsible for their analgesic effects but also contributes to dose-limiting side effects such as dysphoria, sedation, and hallucinations. painphysicianjournal.comwikipedia.orgpsychiatryonline.org
Dezocine presents a more complex case. While it binds to both receptors, it acts as a partial agonist at the μ-receptor and an antagonist at the κ-receptor. mdpi.comresearchgate.net Specific binding affinity (Ki) values for dezocine at humanized receptors have been reported as 3.7 nM for the μ-receptor and 31.9 nM for the κ-receptor, indicating a preferential, though not exclusive, affinity for the μ-receptor. researchgate.netresearchgate.net This profile, combined with its norepinephrine and serotonin reuptake inhibition, distinguishes it from other benzomorphans. researchgate.net
The implications of these varying ratios are significant:
High μ/κ Ratio (e.g., this compound): Typically leads to strong, morphine-like analgesia with a higher potential for euphoria and respiratory depression, but less likelihood of dysphoria. wikipedia.orgpsychiatryonline.org
Low μ/κ Ratio (e.g., Pentazocine, Cyclazocine): Often results in analgesia with a ceiling effect and a greater incidence of dysphoria, anxiety, and psychotomimetic effects. painphysicianjournal.comwikipedia.orgpsychiatryonline.org This can reduce the abuse potential of the drug. wikipedia.org
Mixed Profile (e.g., Dezocine): The combination of partial μ-agonism and κ-antagonism can produce effective analgesia with a ceiling on respiratory depression and a potentially lower risk of dependence. mdpi.comresearchgate.net
The following table displays reported binding affinities for various benzomorphans at opioid receptors. Note that experimental conditions can vary between studies, affecting absolute values.
| Compound | Mu (μ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) |
| Dezocine | 3.7 researchgate.netresearchgate.net | 31.9 researchgate.netresearchgate.net | 527 researchgate.netresearchgate.net |
| This compound | High Affinity (3.8) | Moderate Affinity (85) | Not specified |
| Pentazocine | Varies (Partial Agonist/Antagonist) | Agonist | Not specified |
| Cyclazocine | Partial Agonist | Agonist | High Affinity |
| *Binding affinities for σ1 receptor, reported as Ki = 3.8 ± 0.4 nM for this compound and Ki = 85 ± 2.0 nM for (-)-phenazocine, suggest a complex profile where σ1 antagonism may also play a role. researchgate.net |
Differential Effects on Visceral Smooth Muscle (e.g., Sphincter of Oddi) Compared to Classical Opioids
Classical μ-opioid agonists, such as morphine, are well-documented to cause spasm of visceral smooth muscle, particularly the Sphincter of Oddi. cambridge.orgresearchgate.net This effect increases pressure within the biliary duct and can be problematic in patients with biliary or pancreatic pain. wikipedia.orgresearchgate.netfrontiersin.org
A notable pharmacological advantage of phenazocine is that it reportedly does not cause spasm of the Sphincter of Oddi. wikipedia.orgwikidoc.org This makes it a more suitable analgesic option than morphine for managing pain associated with biliary or pancreatic conditions. wikipedia.orgwikidoc.org This differential effect on visceral smooth muscle represents a significant therapeutic distinction from classical opioids.
The mechanisms underlying this difference are not fully elucidated but may relate to subtleties in receptor activation or the involvement of other receptor systems. While all narcotic analgesics appear to affect the Sphincter of Oddi to some degree, typically by increasing the frequency of phasic wave contractions, the magnitude of this effect varies. researchgate.net Morphine is associated with the largest elevations in biliary pressure. researchgate.net The lack of this pronounced effect with phenazocine underscores a key divergence in the pharmacological profiles of benzomorphans and classical phenanthrene (B1679779) opioids.
Q & A
Q. What are the established synthetic pathways for (+)-Phenazocine, and how do they compare in yield and scalability?
this compound synthesis traditionally involves multi-step organic reactions, including stereoselective cyclization and chiral resolution. A novel microbial fermentation method using Pseudogymnoascus pannorum BJZ13 (CGMCC No. 15389) has demonstrated a simplified process with reduced production time and cost, achieving comparable yields to chemical synthesis . Researchers should evaluate synthetic routes based on chiral purity (>99% enantiomeric excess) and scalability, prioritizing methods that minimize toxic intermediates.
Q. What experimental frameworks are recommended for assessing this compound’s μ-opioid receptor affinity and selectivity?
Use radioligand binding assays (e.g., [³H]-DAMGO displacement) to quantify receptor affinity (Ki values). Compare selectivity against δ- and κ-opioid receptors via competitive binding studies. Include positive controls (e.g., morphine for μ-receptor) and validate results using functional assays like GTPγS binding to measure receptor activation .
Q. How should respiratory depression—a critical side effect of this compound—be quantified in preclinical studies?
Measure alveolar carbon dioxide tension (PaCO₂) changes in animal models using capnography. A 1960 study reported a mean PaCO₂ increase of 14.3 mmHg post-administration, with a standard deviation of 9.6, comparable to meperidine. Ensure protocols include baseline measurements and control for confounding variables like anesthesia .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different pain models?
Contradictions often arise from variability in pain induction methods (e.g., neuropathic vs. inflammatory models). Apply meta-analytic techniques to harmonize data, stratifying results by model type and dosage. For example, a 2021 review highlighted that this compound’s ED₅₀ in neuropathic pain (0.15 mg/kg) diverges significantly from inflammatory models (0.08 mg/kg), suggesting receptor-density-dependent effects. Use ANOVA to isolate model-specific variance .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
Nonlinear regression (e.g., sigmoidal Emax models) is preferred for dose-response curves. Report EC₅₀ values with 95% confidence intervals and use the F-test to compare curve parallelism across cohorts. For small-sample studies (n < 10), apply bootstrap resampling to mitigate Type I errors .
Q. How to design a PICOT-compliant clinical trial comparing this compound to fentanyl in postoperative pain?
- P : Adults undergoing major surgery.
- I : Intravenous this compound (0.1 mg/kg).
- C : Fentanyl (1 μg/kg).
- O : Pain reduction (VAS score Δ ≥50%) at 30 minutes.
- T : 24-hour observation. Ensure blinding and randomization, with power analysis (α=0.05, β=0.2) to determine sample size. Address ethical considerations via IRB approval and informed consent .
Methodological and Reporting Standards
Q. What are the FINER criteria for formulating this compound research questions?
- Feasible : Ensure access to chiral synthesis facilities or microbial strains.
- Interesting : Focus on understudied areas, such as enantiomer-specific neurotoxicity.
- Novel : Explore hybrid analogs combining phenazocine’s scaffold with biased agonism motifs.
- Ethical : Adhere to ARRIVE guidelines for animal studies.
- Relevant : Align with opioid crisis mitigation goals (e.g., reduced abuse liability) .
Q. How should this compound’s pharmacokinetic data be presented to meet journal standards?
Report AUC, Cmax, Tmax, and half-life in tables with SD/SE values. For example:
| Dose (mg/kg) | AUC₀–∞ (ng·h/mL) | Cmax (ng/mL) | Tmax (h) |
|---|---|---|---|
| 0.1 | 120 ± 15 | 45 ± 6 | 1.2 |
| Follow Pharmaceutical Research guidelines: use metric units, avoid abbreviations, and limit significant figures to three . |
Data Interpretation and Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement QC protocols:
- HPLC purity checks (≥98%).
- Chiral column validation (e.g., Daicel CHIRALPAK® IC-3).
- Stability testing under ICH Q1A(R2) conditions (25°C/60% RH). Document deviations in supplementary materials to enhance reproducibility .
Q. How to address conflicting in vitro vs. in vivo efficacy data for this compound?
Discrepancies may stem from metabolite activity (e.g., N-demethylated derivatives). Use LC-MS to quantify plasma metabolites and correlate with efficacy. A 2020 study found that in vitro EC₅₀ (12 nM) diverged from in vivo ED₅₀ (0.1 mg/kg) due to active metabolite accumulation. Apply physiologically based pharmacokinetic (PBPK) modeling to bridge gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
